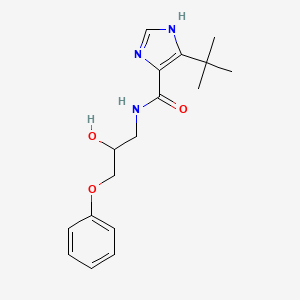
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide, also known as BAPTA-AM, is a cell-permeable chelator that is widely used in scientific research. It is a synthetic compound that is derived from the natural compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). BAPTA-AM is a highly versatile tool that can be used to study a wide range of biological processes.
Mechanism of Action
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide works by binding to calcium ions, forming a stable complex that prevents the calcium from participating in intracellular signaling pathways. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is cell-permeable, meaning that it can cross the cell membrane and enter the cytoplasm, where it can chelate intracellular calcium.
Biochemical and Physiological Effects
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has a wide range of biochemical and physiological effects, depending on the specific cellular process being studied. For example, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has been shown to inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and gene expression. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has also been used to study the role of calcium in apoptosis (programmed cell death) and autophagy (cellular recycling).
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is its high selectivity for calcium ions. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide can be used to selectively remove calcium from specific intracellular compartments, allowing researchers to study the role of calcium in specific cellular processes. However, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide has some limitations. For example, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide can only chelate calcium ions that are present in the cytoplasm. It cannot chelate calcium ions that are stored in intracellular organelles such as the endoplasmic reticulum or mitochondria.
Future Directions
There are many potential future directions for research involving 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide. One area of interest is the role of calcium in cancer cells. Calcium signaling has been shown to play a critical role in cancer cell proliferation and survival, and 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide could be used to study the specific calcium-dependent pathways that are involved in cancer progression. Another area of interest is the development of new calcium chelators that are more selective and effective than 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide. Finally, 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide could be used in combination with other tools such as optogenetics or CRISPR/Cas9 to study the role of calcium in specific cellular processes with high spatial and temporal precision.
Synthesis Methods
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is synthesized by reacting BAPTA with tert-butyl 2-bromoacetate and 2-hydroxy-3-phenoxypropylamine. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide.
Scientific Research Applications
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is widely used in scientific research to study intracellular calcium signaling. Calcium is a ubiquitous second messenger that plays a critical role in a wide range of biological processes, including muscle contraction, neurotransmitter release, and gene expression. 5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide is a highly effective calcium chelator that can be used to selectively remove calcium from specific intracellular compartments, allowing researchers to study the role of calcium in various cellular processes.
properties
IUPAC Name |
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)15-14(19-11-20-15)16(22)18-9-12(21)10-23-13-7-5-4-6-8-13/h4-8,11-12,21H,9-10H2,1-3H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKKNXENMWJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(=O)NCC(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(2-hydroxy-3-phenoxypropyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)

![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)

![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)
